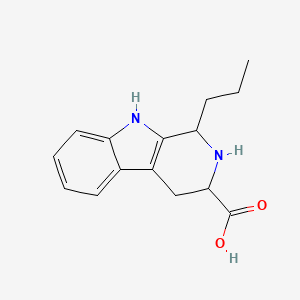

1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Description

1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a β-carboline derivative characterized by a propyl substituent at the 1-position and a carboxylic acid group at the 3-position of the tetrahydro-β-carboline scaffold. β-Carbolines are heterocyclic compounds derived from the condensation of tryptophan with aldehydes or ketones, forming a tricyclic structure with indole and pyridine moieties .

Properties

IUPAC Name |

1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-2-5-12-14-10(8-13(16-12)15(18)19)9-6-3-4-7-11(9)17-14/h3-4,6-7,12-13,16-17H,2,5,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRTVLJNXKXHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901331176 | |

| Record name | 1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645004 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

147796-05-2 | |

| Record name | 1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves several steps. One common synthetic route includes the cyclization of tryptamine derivatives with aldehydes under acidic conditions, followed by alkylation to introduce the propyl group . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures to ensure the desired reaction pathway . Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

Pharmacological Applications

The pharmacological importance of tetrahydro-beta-carbolines, including 1-propyl derivatives, has been extensively studied. The following subsections outline significant findings regarding their biological activities:

Antimicrobial Activity

Research indicates that beta-carbolines exhibit antimicrobial properties. For instance, studies have shown that derivatives of tetrahydro-beta-carbolines can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents.

Anticancer Properties

Several studies have investigated the cytotoxic effects of tetrahydro-beta-carboline derivatives against cancer cell lines. Notably:

- Cell Lines Tested : Human tumor cells such as KB (human oral carcinoma), DLD (human colon carcinoma), and HepG2 (human liver carcinoma) have been used to evaluate the anticancer potential.

- Findings : Some derivatives demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating their potential as anticancer agents .

Neuroprotective Effects

Beta-carbolines are known for their neuroprotective properties. They may protect neurons from oxidative stress and apoptosis:

- Mechanism of Action : These compounds can modulate neurotransmitter systems and have been shown to interact with serotonin receptors, which are crucial in mood regulation and neuroprotection.

Case Study 1: Antimalarial Activity

A study highlighted the antimalarial activity of tetrahydro-beta-carbolines against Plasmodium falciparum strains. The compound exhibited moderate activity with IC50 values significantly lower than standard treatments . This suggests a promising avenue for further exploration in malaria therapeutics.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In a comparative study of various tetrahydro-beta-carboline derivatives, researchers synthesized several compounds and tested their efficacy against multiple cancer cell lines. The most active compound showed an IC50 value of 0.05 µM against resistant strains of cancer cells, outperforming traditional chemotherapeutics .

Potential Therapeutic Uses

Given the diverse pharmacological activities associated with 1-propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, potential therapeutic applications include:

- Antidepressant Treatments : Due to its interaction with serotonin receptors.

- Anticancer Therapies : As a candidate for drug development targeting various cancers.

- Neuroprotective Agents : For conditions involving neurodegeneration or oxidative stress.

Mechanism of Action

The mechanism of action of 1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Key Observations :

- Synthesis: The methyl and phenyl derivatives are synthesized via Pictet-Spengler reactions using acetaldehyde or benzaldehyde with L-tryptophan under acidic conditions .

- Substituent Effects :

- Alkyl Chains (Methyl, Ethyl, Propyl) : Increasing chain length enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. For example, the ethyl derivative exhibits anti-inflammatory and antitumor activity due to COX-2 inhibition and antioxidant effects .

- Aromatic Substituents (Phenyl, Chlorophenyl) : These introduce rigidity and electronic effects. The phenyl derivative shows moderate yields (82.4%) and lower melting points compared to alkyl analogs, suggesting reduced crystallinity .

Key Insights :

- The ethyl derivative’s COX-2 inhibition suggests that alkyl chain length correlates with anti-inflammatory potency .

- Aryl-substituted derivatives (e.g., 4-hydroxy-3-methoxyphenyl) exhibit divergent activities, such as mast cell stabilization, highlighting substituent-driven target specificity .

- The propyl analog’s biological profile remains underexplored but may offer enhanced pharmacokinetics relative to shorter-chain analogs.

Physicochemical Property Trends

- Melting Points : Alkyl derivatives (methyl, ethyl) exhibit higher melting points (>200°C) compared to aromatic analogs (e.g., phenyl: 174–176°C), likely due to stronger intermolecular hydrogen bonding in alkylated β-carbolines .

- Solubility : Aromatic substituents reduce aqueous solubility but may improve binding to hydrophobic enzyme pockets.

Biological Activity

1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS Number: 147796-05-2) is a derivative of the beta-carboline family, which has garnered interest due to its diverse biological activities. This compound is structurally related to other beta-carbolines known for their pharmacological properties, including neuroprotective, anti-inflammatory, and antiplasmodial effects. This article explores the biological activity of this compound based on recent research findings.

- Molecular Formula : C15H18N2O2

- Molecular Weight : 258.32 g/mol

- CAS Number : 147796-05-2

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial potential of beta-carboline derivatives. For instance, a study conducted by Gorki et al. demonstrated that certain beta-carboline derivatives exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The most promising compounds showed IC50 values as low as 250 nM, indicating potent antimalarial activity with minimal cytotoxicity towards human cells .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The compound displayed low cytotoxicity with a selective index significantly favoring its action against parasitic cells over mammalian cells. For example, beta-carboline derivatives have shown selective indices up to 31 times higher against Trypanosoma cruzi compared to mammalian cells .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : Molecular docking studies suggest that beta-carbolines may inhibit enzymes crucial for parasite metabolism, such as phosphoethanolamine methyltransferase (PMT), which is essential for Plasmodium development .

- Induction of Apoptosis in Parasites : The compound may induce apoptotic pathways in parasitic cells, contributing to its antiplasmodial effects .

Study on Lipogenesis

A related study investigated the effects of yeast hydrolysate-derived compounds on lipogenesis in 3T3-L1 preadipocytes. The study found that certain beta-carboline derivatives influenced lipid synthesis pathways significantly, implicating their roles in metabolic processes .

Trypanocidal Activity

Another investigation focused on the trypanocidal activity of various beta-carboline derivatives against Trypanosoma cruzi. The study reported that these compounds inhibited different life stages of the parasite effectively while maintaining low toxicity to human red blood cells .

Data Summary

| Compound Name | CAS Number | Molecular Weight | Antiplasmodial Activity (IC50) | Cytotoxicity Index |

|---|---|---|---|---|

| This compound | 147796-05-2 | 258.32 g/mol | <250 nM | Selective index >31 |

Q & A

Q. In vitro assays :

- Anticancer activity : MTT assay against cell lines (e.g., HeLa), with IC₅₀ values calculated .

- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors.

In vivo models : Murine xenografts for pharmacokinetics (e.g., bioavailability via oral administration). Metabolite profiling (LC-MS/MS) identifies active intermediates.

Advanced: How do researchers address contradictions in reported synthetic yields for β-carboline derivatives?

Yields vary due to reaction conditions. For example, 1-(trichloromethyl) derivatives achieved 32.6% yield under reflux , while 1-methyl analogs reached 90%. Contradictions arise from aldehyde reactivity and steric effects. Mitigation strategies include:

- Optimization : Screening acid catalysts (HCl vs. acetic acid).

- Kinetic studies : Monitoring reaction progress via ¹H-NMR to identify intermediate bottlenecks.

Advanced: What challenges exist in validating analytical methods for β-carboline quantification?

Key issues include:

- Matrix effects in biological samples (e.g., plasma), requiring SPE or protein precipitation.

- Isomer discrimination : Diastereomers (e.g., cis/trans C(3)-COOH) may co-elute in HPLC; chiral columns (e.g., Chiralpak AD-H) resolve them .

- Calibration : Use of deuterated internal standards (e.g., d₃-β-carboline) minimizes ion suppression in LC-MS.

Advanced: How are computational methods integrated into β-carboline research?

- Molecular dynamics : Simulate binding to Aβ fibrils for Alzheimer’s studies.

- QSAR models : Predict logP and solubility using substituent descriptors (e.g., Hammett σ values).

- DFT calculations : Optimize geometries (e.g., B3LYP/6-31G*) to correlate electronic properties with antioxidant activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.